N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide
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Overview
Description
N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a 2-fluorophenyl group and a benzothiazinylidene moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazinylidene intermediate, followed by the introduction of the 2-fluorophenyl group and the ethoxypropyl chain. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-chlorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide
- N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-bromophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide
Uniqueness
N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and interaction with biological targets compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C28H27FN2O3S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-4-[(Z)-[4-[(2-fluorophenyl)methyl]-3-oxo-1,4-benzothiazin-2-ylidene]methyl]benzamide |
InChI |
InChI=1S/C28H27FN2O3S/c1-2-34-17-7-16-30-27(32)21-14-12-20(13-15-21)18-26-28(33)31(19-22-8-3-4-9-23(22)29)24-10-5-6-11-25(24)35-26/h3-6,8-15,18H,2,7,16-17,19H2,1H3,(H,30,32)/b26-18- |
InChI Key |
MIQMQCDKEPVIKI-ITYLOYPMSA-N |
Isomeric SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C3=CC=CC=C3S2)CC4=CC=CC=C4F |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C3=CC=CC=C3S2)CC4=CC=CC=C4F |
Origin of Product |
United States |
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